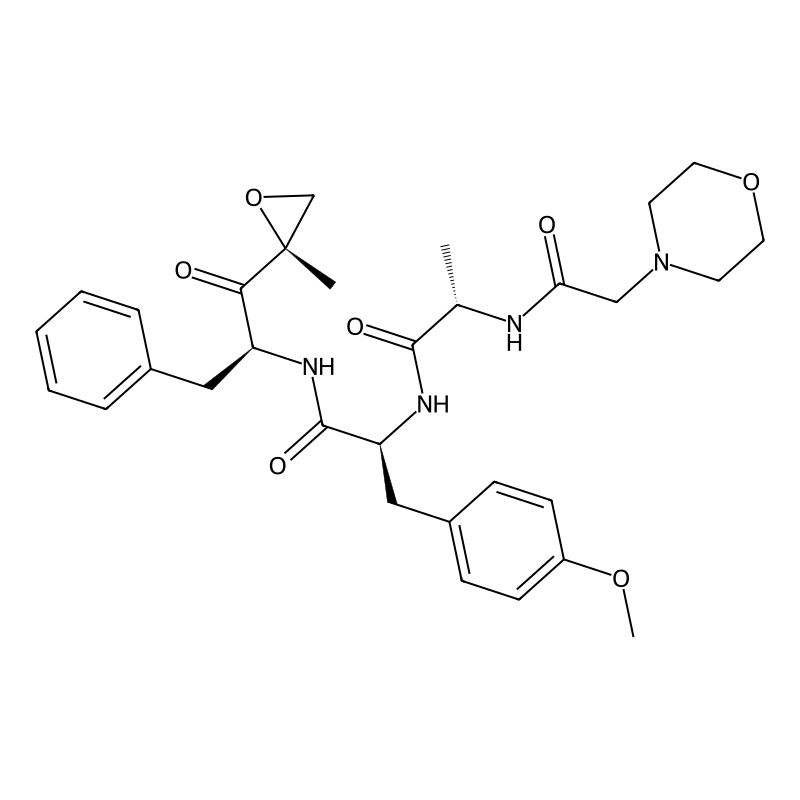

ONX-0914

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Peptide Synthesis: The molecule contains several amide bonds, a common functional group in peptides. This suggests it could be a potential scaffold for designing and synthesizing novel peptides with specific functionalities.

- Protein-Protein Interaction Studies: The molecule also possesses various functional groups that could interact with protein surfaces. This raises the possibility of using it as a tool to study protein-protein interactions, which are crucial for many biological processes .

ONX-0914, also known as PR-957, is a selective inhibitor of the immunoproteasome, specifically targeting the low molecular mass polypeptide 7 subunit (LMP7). This compound is significant because it selectively induces conformational changes in the immunoproteasome without affecting the constitutive proteasome. ONX-0914 has demonstrated the ability to inhibit the production of proinflammatory cytokines from human peripheral blood mononuclear cells and activate mouse splenocytes. It has shown therapeutic potential in various autoimmune disease models, including diabetes, arthritis, and colitis in mice .

Due to the absence of dedicated research, the mechanism of action for this molecule is unknown.

ONX-0914 functions primarily through its interaction with the immunoproteasome. By binding to the LMP7 subunit, it inhibits the proteolytic activity of this component, which is crucial for generating peptides that are presented on major histocompatibility complex class I molecules. This inhibition leads to a reduction in proinflammatory cytokine production, such as tumor necrosis factor-alpha and interleukin-6 . The compound's mechanism involves blocking the enzymatic activity necessary for processing these cytokines, thereby modulating immune responses.

The biological activity of ONX-0914 has been extensively studied in vitro and in vivo. In human peripheral blood mononuclear cells, ONX-0914 effectively inhibits LMP7 activity by over 80%, leading to significant reductions in interleukin-23 production by more than 90% and tumor necrosis factor-alpha and interleukin-6 by approximately 50% . In animal models, ONX-0914 has been shown to ameliorate symptoms of collagen-induced arthritis and other autoimmune conditions, demonstrating its potential as a therapeutic agent .

The synthesis of ONX-0914 involves several steps typical for small molecule drug development. While specific detailed synthetic pathways are proprietary and not widely published, it generally includes:

- Initial Reaction: Formation of key intermediates through standard organic reactions.

- Functionalization: Introduction of functional groups that enhance binding affinity for the target enzyme.

- Purification: Use of chromatography techniques to isolate the final product.

- Characterization: Confirmation of the compound's structure using techniques such as NMR spectroscopy and mass spectrometry.

The solubility of ONX-0914 in dimethyl sulfoxide is reported to be greater than 10 mM, facilitating its use in biological assays .

ONX-0914 has several notable applications in biomedical research and potential therapeutics:

- Autoimmune Diseases: Its ability to modulate immune responses makes it a candidate for treating conditions like rheumatoid arthritis and lupus.

- Cancer Therapy: As an immunoproteasome inhibitor, ONX-0914 may enhance anti-tumor immunity and could be explored in combination therapies for hematological malignancies .

- Neuroprotection: Research indicates that ONX-0914 exhibits low neurotoxicity compared to traditional proteasome inhibitors, suggesting potential applications in neurodegenerative diseases .

Studies have shown that ONX-0914 can synergize with other proteasome inhibitors to enhance anti-cancer effects. For instance, co-inhibition with other proteasome subunits like LMP2 has been shown to increase cytotoxicity against certain cancer cell lines. The compound's selective inhibition profile allows for targeted therapeutic strategies that minimize side effects while maximizing efficacy against specific disease targets .

Several compounds share similarities with ONX-0914 in terms of their mechanism as proteasome inhibitors or their therapeutic applications:

| Compound Name | Mechanism | Key Differences |

|---|---|---|

| Bortezomib | Inhibits all proteasome subunits | Broader activity; higher neurotoxicity |

| Carfilzomib | Selectively inhibits both immuno and constitutive proteasomes | More potent but also associated with resistance issues |

| Ixazomib | Orally bioavailable proteasome inhibitor | Less selective than ONX-0914 |

ONX-0914 stands out due to its selectivity for LMP7 and reduced neurotoxicity compared to other inhibitors like bortezomib, making it a promising candidate for further development in treating autoimmune diseases and certain cancers .

ONX-0914 represents a sophisticated tripeptide epoxyketone compound that was discovered through a systematic medicinal chemistry campaign using purified proteasomes and comprehensive selectivity assays [1]. The compound emerged from discovery efforts focused on tripeptide analogs of carfilzomib, designed to generate orally bioavailable peptide epoxyketone-based proteasome inhibitors [2].

The synthetic approach to ONX-0914 follows established solid-phase peptide synthesis methodologies, incorporating specialized epoxyketone chemistry. The synthesis typically employs Rink amide functionalized polystyrene resin and proceeds from C-terminus to N-terminus using standard Fmoc-based peptide synthesis conditions [3]. Critical synthetic considerations include the sequential coupling of the morpholine-containing N-terminal cap, followed by alanine, O-methyl tyrosine, and the terminal epoxyketone-containing phenylalanine derivative.

The epoxyketone warhead represents the most synthetically challenging component, requiring careful control of stereochemistry and protection group strategies. The terminal epoxyketone functionality is incorporated through specialized synthetic routes that maintain the critical (S,S)-configuration essential for proteasome binding [4]. The synthesis must accommodate the unique reactivity of the epoxyketone group while ensuring compatibility with standard peptide coupling conditions.

Multi-step purification protocols are essential for obtaining high-purity ONX-0914. Reverse-phase high-performance liquid chromatography using automated Gilson HPLC systems equipped with C18 semipreparative columns represents the standard purification approach [5]. The purification process typically achieves greater than 95% purity as determined by liquid chromatography-mass spectrometry and nuclear magnetic resonance analysis.

Critical Modifications in Peptide Epoxyketone Backbone

The structure-activity relationships of ONX-0914 reveal several critical modifications that distinguish it from other proteasome inhibitors and confer its unique selectivity profile. The tripeptide backbone represents a strategic reduction from the tetrapeptide structure of carfilzomib, demonstrating that tripeptide epoxyketones show minimal loss in potency relative to their tetrapeptide counterparts while enabling enhanced flexibility in subunit targeting [1] [2].

The P1 position modification represents the most significant structure-activity relationship determinant. ONX-0914 contains a bulkier tyrosine residue at P1, contrasting with compounds containing leucine at this position, which demonstrate increased potency for β5 versus LMP7 [1]. This tyrosine modification is fundamental to the LMP7 selectivity, as crystallographic work has demonstrated that selectivity is driven primarily by interactions between the P1 tyrosine residue and the S1 pocket of LMP7 [2].

The P2 position incorporates an O-methyl tyrosine derivative, providing both hydrophobic interactions and optimal spacing for the S2 binding pocket. This modification contributes to the compound's overall binding affinity while maintaining selectivity for immunoproteasome subunits. The methoxy group provides additional hydrophobic interactions that are particularly well-accommodated by the LMP7 active site architecture [4].

The N-terminal morpholine-containing cap represents another critical structural element that influences both solubility and binding characteristics. This morpholine acetyl group provides favorable pharmacokinetic properties while maintaining the peptidic character necessary for proteasome recognition. The morpholine ring system enhances water solubility compared to purely hydrophobic capping groups [6].

Role of Decalin Systems in Target Selectivity

While ONX-0914 itself does not contain decalin systems, understanding the role of these rigid bicyclic structures in related immunoproteasome inhibitors provides crucial insight into structure-activity relationships and selectivity mechanisms. Decalin-containing analogs such as LU-002i have demonstrated remarkable selectivity for β2i over β2c subunits, achieving selectivity ratios exceeding 67-fold [4].

The decalin moiety functions as a conformationally restricted cyclohexyl group that occupies the S1 binding pocket with enhanced selectivity. The rigid bicyclic structure of decalin systems prevents conformational flexibility that might allow binding to constitutive proteasome subunits, thereby enhancing immunoproteasome selectivity [4]. This rigidity contrasts with more flexible aliphatic groups that can adopt multiple conformations and potentially bind to both constitutive and immunoproteasome active sites.

Crystallographic studies reveal that decalin systems form optimal van der Waals interactions within the S1 pockets of immunoproteasome subunits while creating steric clashes with constitutive subunits. The specific geometry of the decalin ring system allows it to exploit subtle differences in pocket architecture between immunoproteasome and constitutive proteasome subunits [4].

The success of decalin-containing inhibitors has informed the rational design of next-generation immunoproteasome inhibitors, demonstrating how rigid, hydrophobic systems can be employed to achieve exquisite selectivity. These findings have direct relevance to understanding why ONX-0914's tyrosine-based P1 group achieves LMP7 selectivity through similar principles of exploiting active site architecture differences [7].

Analytical Characterization Methods (High-Performance Liquid Chromatography, Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Comprehensive analytical characterization of ONX-0914 employs multiple complementary techniques to ensure structural identity, purity, and quality. High-performance liquid chromatography represents the primary method for purity assessment and quality control, with established protocols demonstrating retention times of approximately 22.3 minutes and achieving purities exceeding 97% using gradient elution systems [8].

The HPLC methodology typically employs reverse-phase conditions with C18 columns, utilizing gradient elution from 10% to 90% acetonitrile in water with 0.1% trifluoroacetic acid. Detection is performed at 220 nanometers, with additional monitoring at 254 nanometers for aromatic chromophores. The analytical method demonstrates excellent resolution, separating ONX-0914 from potential synthetic impurities and degradation products [5].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with ¹H NMR spectra recorded in deuterated chloroform or methanol-d4. The spectra reveal characteristic peptide backbone signals, including amide protons, α-hydrogen atoms, and side-chain resonances [5]. Critical structural features confirmed by NMR include the morpholine ring system (δ 3.6-3.7 ppm for OCH₂ groups), the methoxy group (δ 3.8 ppm), and the epoxyketone functionality showing distinctive chemical shifts consistent with the strained three-membered ring system.

¹³C NMR spectroscopy provides complete carbon framework characterization, confirming the presence of all 31 carbon atoms in the molecular formula. Key carbon signals include the epoxyketone carbonyl (δ ~200 ppm), aromatic carbons (δ 120-140 ppm), and the characteristic epoxide carbon signals (δ ~60 ppm for the methylated epoxide carbon) [9].

High-resolution mass spectrometry employs electrospray ionization in positive ion mode, providing exact mass determination with sub-parts-per-million accuracy. The molecular ion [M+H]⁺ appears at m/z 581.2970, confirming the molecular formula C₃₁H₄₀N₄O₇ with an exact mass of 580.28970 daltons [8]. Fragmentation patterns in tandem mass spectrometry experiments provide additional structural confirmation, showing characteristic losses corresponding to the morpholine acetyl group, individual amino acid residues, and the epoxyketone warhead.

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the specificity of mass spectrometry, employing Finnigan Surveyor HPLC systems coupled to LCQ Advantage Max mass spectrometers with electrospray ionization [5]. The method utilizes Gemini C18 columns with detection spanning 200-600 nanometers, providing comprehensive purity assessment and structural confirmation in a single analytical run.

Quality control protocols require that all tested compounds demonstrate greater than 95% purity based on the combination of liquid chromatography-mass spectrometry and nuclear magnetic resonance analysis [5]. This multi-technique approach ensures that ONX-0914 meets pharmaceutical-grade standards necessary for reliable biological activity and consistent experimental results.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Mundt S, Basler M, Buerger S, Engler H, Groettrup M. Inhibiting the immunoproteasome exacerbates the pathogenesis of systemic Candida albicans infection in mice. Sci Rep. 2016 Jan 18;6:19434. doi: 10.1038/srep19434. PubMed PMID: 26776888; PubMed Central PMCID: PMC4726078.

3: Walker-Caulfield ME, Guo Y, Johnson RK, McCarthy CB, Fitz-Gibbon PD, Lucchinetti CF, Howe CL. NFκB signaling drives pro-granulocytic astroglial responses to neuromyelitis optica patient IgG. J Neuroinflammation. 2015 Sep 30;12:185. doi: 10.1186/s12974-015-0403-8. PubMed PMID: 26423139; PubMed Central PMCID: PMC4590277.

4: Howland SW, Ng GX, Chia SK, Rénia L. Investigating proteasome inhibitors as potential adjunct therapies for experimental cerebral malaria. Parasite Immunol. 2015 Nov;37(11):599-604. doi: 10.1111/pim.12277. PubMed PMID: 26366636.

5: Zhang HM, Fu J, Hamilton R, Diaz V, Zhang Y. The mammalian target of rapamycin modulates the immunoproteasome system in the heart. J Mol Cell Cardiol. 2015 Sep;86:158-67. doi: 10.1016/j.yjmcc.2015.07.027. Epub 2015 Aug 1. PubMed PMID: 26239133.

6: Zilberberg J, Matos J, Dziopa E, Dziopa L, Yang Z, Kirk CJ, Assefnia S, Korngold R. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model. Biol Blood Marrow Transplant. 2015 Sep;21(9):1555-64. doi: 10.1016/j.bbmt.2015.06.010. Epub 2015 Jun 18. PubMed PMID: 26093043.

7: Harshbarger W, Miller C, Diedrich C, Sacchettini J. Crystal structure of the human 20S proteasome in complex with carfilzomib. Structure. 2015 Feb 3;23(2):418-24. doi: 10.1016/j.str.2014.11.017. Epub 2015 Jan 15. PubMed PMID: 25599644.

8: Huber EM, Heinemeyer W, Groll M. Bortezomib-resistant mutant proteasomes: structural and biochemical evaluation with carfilzomib and ONX 0914. Structure. 2015 Feb 3;23(2):407-17. doi: 10.1016/j.str.2014.11.019. Epub 2015 Jan 15. PubMed PMID: 25599643.

9: Arciniega M, Beck P, Lange OF, Groll M, Huber R. Differential global structural changes in the core particle of yeast and mouse proteasome induced by ligand binding. Proc Natl Acad Sci U S A. 2014 Jul 1;111(26):9479-84. doi: 10.1073/pnas.1408018111. Epub 2014 Jun 16. PubMed PMID: 24979800; PubMed Central PMCID: PMC4084421.

10: Niewerth D, Kaspers GJ, Assaraf YG, van Meerloo J, Kirk CJ, Anderl J, Blank JL, van de Ven PM, Zweegman S, Jansen G, Cloos J. Interferon-γ-induced upregulation of immunoproteasome subunit assembly overcomes bortezomib resistance in human hematological cell lines. J Hematol Oncol. 2014 Jan 13;7:7. doi: 10.1186/1756-8722-7-7. PubMed PMID: 24418325; PubMed Central PMCID: PMC3896789.

11: Basler M, Mundt S, Muchamuel T, Moll C, Jiang J, Groettrup M, Kirk CJ. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis. EMBO Mol Med. 2014 Feb;6(2):226-38. doi: 10.1002/emmm.201303543. Epub 2014 Jan 16. PubMed PMID: 24399752; PubMed Central PMCID: PMC3927957.

12: Niewerth D, Franke NE, Jansen G, Assaraf YG, van Meerloo J, Kirk CJ, Degenhardt J, Anderl J, Schimmer AD, Zweegman S, de Haas V, Horton TM, Kaspers GJ, Cloos J. Higher ratio immune versus constitutive proteasome level as novel indicator of sensitivity of pediatric acute leukemia cells to proteasome inhibitors. Haematologica. 2013 Dec;98(12):1896-904. doi: 10.3324/haematol.2013.092411. Epub 2013 Sep 20. PubMed PMID: 24056819; PubMed Central PMCID: PMC3856965.

13: Mulder A, Heidt S, Vergunst M, Roelen DL, Claas FH. Proteasome inhibition profoundly affects activated human B cells. Transplantation. 2013 Jun 15;95(11):1331-7. doi: 10.1097/TP.0b013e3182911739. PubMed PMID: 23624544.

14: Stein ML, Groll M. Applied techniques for mining natural proteasome inhibitors. Biochim Biophys Acta. 2014 Jan;1843(1):26-38. doi: 10.1016/j.bbamcr.2013.01.017. Epub 2013 Jan 27. Review. PubMed PMID: 23360979.

15: Verbrugge SE, Al M, Assaraf YG, Niewerth D, van Meerloo J, Cloos J, van der Veer M, Scheffer GL, Peters GJ, Chan ET, Anderl JL, Kirk CJ, Zweegman S, Dijkmans BA, Lems WF, Scheper RJ, de Gruijl TD, Jansen G. Overcoming bortezomib resistance in human B cells by anti-CD20/rituximab-mediated complement-dependent cytotoxicity and epoxyketone-based irreversible proteasome inhibitors. Exp Hematol Oncol. 2013 Jan 10;2(1):2. doi: 10.1186/2162-3619-2-2. PubMed PMID: 23305345; PubMed Central PMCID: PMC3560160.

16: Kalim KW, Basler M, Kirk CJ, Groettrup M. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation. J Immunol. 2012 Oct 15;189(8):4182-93. doi: 10.4049/jimmunol.1201183. Epub 2012 Sep 14. PubMed PMID: 22984077.

17: Nagayama Y, Nakahara M, Shimamura M, Horie I, Arima K, Abiru N. Prophylactic and therapeutic efficacies of a selective inhibitor of the immunoproteasome for Hashimoto's thyroiditis, but not for Graves' hyperthyroidism, in mice. Clin Exp Immunol. 2012 Jun;168(3):268-73. doi: 10.1111/j.1365-2249.2012.04578.x. PubMed PMID: 22519588; PubMed Central PMCID: PMC3390477.

18: Basler M, Groettrup M. Immunoproteasome-specific inhibitors and their application. Methods Mol Biol. 2012;832:391-401. doi: 10.1007/978-1-61779-474-2_27. PubMed PMID: 22350900.

19: Huber EM, Basler M, Schwab R, Heinemeyer W, Kirk CJ, Groettrup M, Groll M. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity. Cell. 2012 Feb 17;148(4):727-38. doi: 10.1016/j.cell.2011.12.030. PubMed PMID: 22341445.

20: Verbrugge SE, Assaraf YG, Dijkmans BA, Scheffer GL, Al M, den Uyl D, Oerlemans R, Chan ET, Kirk CJ, Peters GJ, van der Heijden JW, de Gruijl TD, Scheper RJ, Jansen G. Inactivating PSMB5 mutations and P-glycoprotein (multidrug resistance-associated protein/ATP-binding cassette B1) mediate resistance to proteasome inhibitors: ex vivo efficacy of (immuno)proteasome inhibitors in mononuclear blood cells from patients with rheumatoid arthritis. J Pharmacol Exp Ther. 2012 Apr;341(1):174-82. doi: 10.1124/jpet.111.187542. Epub 2012 Jan 10. PubMed PMID: 22235146.